molecular formula C15H24N2O2 B1195782 Nuttalline CAS No. 23360-87-4

Nuttalline

Cat. No.: B1195782
CAS No.: 23360-87-4
M. Wt: 264.36 g/mol
InChI Key: GIQKWLHFWBBSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nuttalline, identified by CAS Registry Number 23360-87-4, is a tetracyclic quinolizidine alkaloid of molecular formula C15H24N2O2 and a molecular weight of 264.36 g/mol . This compound is a natural product sourced from specific lupine species, notably Lupinus nuttalli . Its defined chemical structure is 4β-hydroxy-2-oxosparteine, placing it within a broad class of plant-synthesized secondary metabolites . Quinolizidine alkaloids like this compound are a major focus in botanical and ecological research due to their role in plant defense mechanisms . Furthermore, this compound class possesses significant research value in pharmacology and drug discovery. Preliminary scientific investigations into related quinolizidine derivatives have revealed potent cytotoxic effects against various cancer cell lines and the ability to induce paraptosis-like cell death and caspase-dependent apoptosis, suggesting a potential alternative strategy for cancer chemotherapy . The structural features of this compound, including its specific hydroxy and oxo functional groups, make it a compound of interest for studying structure-activity relationships, anti-tumor mechanisms, and the biosynthesis of complex alkaloids in plants . This product is intended for analytical and research purposes only. It is not for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23360-87-4

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

4-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one

InChI

InChI=1S/C15H24N2O2/c18-12-6-14-10-5-11(9-17(14)15(19)7-12)13-3-1-2-4-16(13)8-10/h10-14,18H,1-9H2

InChI Key

GIQKWLHFWBBSSV-UHFFFAOYSA-N

SMILES

C1CCN2CC3CC(C2C1)CN4C3CC(CC4=O)O

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CC(CC4=O)O

Synonyms

4 beta-hydroxylupanine
nuttaline

Origin of Product

United States

Natural Occurrence and Distribution of Nuttalline

Botanical Sources of Nuttalline

This compound is primarily synthesized by plants belonging to the family Fabaceae, with a significant presence in the genus Lupinus. nih.govcabidigitallibrary.org

Specific Plant Genera and Species Exhibiting this compound Presence

The occurrence of this compound has been documented in several species across different genera. Within the extensive Lupinus genus, which includes over 199 species, this compound has been identified in various members. wikipedia.org For instance, it is found in Lupinus sericeus and the arboreous Mexican lupin, Lupinus jaimehintoniana. nih.govserbiosoc.org.rs The latter is a tree that can grow up to 8 meters tall and is native to Oaxaca, Mexico. wikipedia.orgserbiosoc.org.rs

Beyond the Lupinus genus, this compound has also been reported in other genera of the Fabaceae family. These include Chamaecytisus supinus and Cytisus multiflorus. nih.gov Furthermore, research has detected this compound, albeit sometimes in trace amounts, in several species of Aspalathus, Rafnia, and Wiborgia. researchgate.net

It is also worth noting that Lupinus nuttallii, a synonym for which is Lupinus perennis, is recognized as a species, though in some southern regions, it is distinguished from L. perennis by its narrower leaflets. legumes-online.netwildflower.orgcanadensys.net

A selection of plant species known to contain this compound is presented in the table below.

GenusSpeciesCommon Name
LupinusLupinus sericeusSilky Lupine
LupinusLupinus jaimehintonianaChamis de Monte
LupinusLupinus nuttalliiNuttall's Lupine
ChamaecytisusChamaecytisus supinus
CytisusCytisus multiflorusWhite Broom
Aspalathus(Various species)
Rafnia(Various species)
Wiborgia(Various species)

Geographic Distribution Patterns of this compound-Producing Flora

The geographic distribution of plants that produce this compound is extensive, largely mirroring the distribution of the Lupinus genus. This genus has centers of diversity in North and South America, with smaller hubs in North Africa and the Mediterranean. wikipedia.org Approximately 90% of lupin species are found in the temperate and subtropical regions of the Americas, from Washington State in the U.S. to southern Argentina and Chile. bangladeshbiosafety.org The remaining species are distributed across the Mediterranean region and Africa. bangladeshbiosafety.org

For example, Lupinus perennis (which includes the synonym Lupinus nuttallii) is native to North America. legumes-online.netwildflower.org Lupinus jaimehintoniana is found in the southern lowlands of Oaxaca, Mexico. serbiosoc.org.rs Lupinus anatolicus, another species within the genus, is native to southwestern Turkey. wikipedia.org

Biospatial Localization of this compound within Organisms

Within the plant, quinolizidine (B1214090) alkaloids, including this compound, are synthesized in specific locations and then transported to other parts of the organism. The biosynthesis of these alkaloids primarily occurs in the aerial green tissues, particularly the leaves. nih.gov Research on Lupinus polyphyllus has shown that the initial enzymes for quinolizidine alkaloid biosynthesis are located in the chloroplast stroma of the leaves. nih.gov

From the leaves, these alkaloids are translocated throughout the plant and tend to accumulate in higher concentrations in the seeds, where they can constitute 4-8% of the dry weight. nih.gov this compound has been specifically detected in the seeds and leaves of Lupinus species. ontosight.ai In a study of Lupinus jaimehintoniana, this compound was detected in the shoots, including the phloem, but not in other tissues at the phenological stage studied. researchgate.net The concentration of alkaloids in this species was found to be highest in the seeds, followed by the leaves, young shoots, and phloem. serbiosoc.org.rs This distribution serves as a chemical defense mechanism for the plant against herbivores and pathogens. mdpi.comnih.gov

Chemodiversity of Quinolizidine Alkaloids in Natural Isolates

Plants that produce this compound also synthesize a wide array of other structurally related quinolizidine alkaloids. The genus Lupinus is particularly known for its rich chemodiversity, producing over 170 different quinolizidine alkaloids. nih.gov Each lupin species often exhibits a unique alkaloid profile, characterized by a few major compounds and numerous others in trace amounts. mdpi.com

The structural diversity of these alkaloids is considerable. For instance, in a study of Lupinus jaimehintoniana, this compound was found alongside four other quinolizidine alkaloids: sparteine (B1682161), 5,6-dehydrolupanine, lupanine (B156748), and d-thermopsine, with lupanine being the most abundant. serbiosoc.org.rs Quinolizidine alkaloids can be categorized into several structural groups, including the lupanine type, lupinine (B175516) type, multiflorine (B1237169) type, and sparteine type. mdpi.com A fifth group with an alpha-pyridone structure includes compounds like cytisine (B100878) and anagyrine. mdpi.com

This chemical diversity is not static; the specific mixture and concentration of alkaloids can vary between species and even in response to environmental factors. nih.gov For example, a study of eight Lupinus species grown under the same conditions revealed distinct quantitative differences in their quinolizidine alkaloid content. nih.govnih.gov This chemodiversity is significant as it underpins the plant's defense strategies. nih.gov

Biosynthesis and Metabolic Pathways of Nuttalline

Precursor Utilization in Nuttalline Biosynthesis

The structural foundation of all quinolizidine (B1214090) alkaloids, including this compound, is derived from the essential amino acid L-lysine. rfi.ac.uk The entire carbon and nitrogen skeleton of the precursor molecule is systematically assembled and modified to create the characteristic ring systems of this alkaloid class. The biosynthesis is primarily carried out in the green, aerial parts of the plant, with the chloroplast being the specific site of synthesis. acs.org Following production, these alkaloids are transported via the phloem to other plant tissues for storage, notably in the epidermis and seeds, where they serve as defensive agents. acs.org

The biosynthetic journey from L-lysine to the core tetracyclic quinolizidine structure, from which this compound is derived, is a well-established pathway. The initial and committed step is the decarboxylation of L-lysine to produce cadaverine (B124047), a reaction catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). mdpi.comben-erikvanwyk.com This is followed by the oxidative deamination of cadaverine, a step putatively catalyzed by a copper amino oxidase (CAO), which yields 5-aminopentanal. mdpi.com This intermediate spontaneously cyclizes to form Δ¹-piperideine. mdpi.com

Through a series of subsequent condensation and cyclization reactions, which are not yet fully elucidated at the enzymatic level, three units derived from cadaverine are assembled to form the tetracyclic quinolizidine skeleton. cdnsciencepub.comresearchgate.net This process leads to the formation of lupanine (B156748), a pivotal intermediate in the biosynthesis of numerous other quinolizidine alkaloids. acs.orgben-erikvanwyk.com this compound is understood to be a hydroxylated derivative of lupanine, specifically 4β-hydroxylupanine, indicating that lupanine is its direct precursor. ben-erikvanwyk.com

StepSubstrateEnzyme (Class)Product
1L-LysineLysine Decarboxylase (LDC)Cadaverine
2CadaverineCopper Amino Oxidase (CAO)5-Aminopentanal
35-Aminopentanal(Spontaneous)Δ¹-Piperideine
4Δ¹-Piperideine (3 units)(Multiple uncharacterized enzymes)Lupanine

Enzymatic Transformations in this compound Pathway Elucidation

The biosynthesis of quinolizidine alkaloids involves several key enzymatic transformations. While the initial enzymes like LDC are well-characterized, many of the subsequent enzymes, particularly those responsible for the cyclization and tailoring reactions, remain under investigation. mdpi.comresearchgate.net

The conversion of the direct precursor, lupanine, to this compound involves a hydroxylation reaction at the C-4 position of the quinolizidine ring system. ben-erikvanwyk.com This type of specific oxidation is typically catalyzed by cytochrome P450 monooxygenases or other hydroxylases, which are common in the diversification of secondary metabolites. nih.gov However, the specific enzyme responsible for the 4β-hydroxylation of lupanine to form this compound has not yet been isolated and characterized. The co-occurrence of lupanine and this compound in various plant species strongly supports this precursor-product relationship. ben-erikvanwyk.comresearchgate.net

EnzymeAbbreviationFunction in QA PathwayReference
Lysine DecarboxylaseLDCCatalyzes the first committed step: L-Lysine → Cadaverine. mdpi.comben-erikvanwyk.com
Copper Amino OxidaseCAOCatalyzes the oxidative deamination: Cadaverine → 5-Aminopentanal. mdpi.com
Hydroxylase (putative)-Catalyzes the final step: Lupanine → this compound (4β-hydroxylupanine). ben-erikvanwyk.com

Comparative Biosynthetic Analysis of Related Quinolizidine Alkaloids

The quinolizidine alkaloid biosynthetic pathway is a branching network that leads to a wide diversity of structures. Lupanine serves as a central hub from which various other alkaloids are synthesized through tailoring reactions like hydroxylation, dehydrogenation, and esterification. acs.orgben-erikvanwyk.com

This compound (4β-hydroxylupanine) represents one such branch. Its biosynthesis is a clear example of how a simple modification of a core structure can lead to a new compound. ben-erikvanwyk.com This is a common strategy in plant secondary metabolism to generate chemical diversity. Other alkaloids like sparteine (B1682161) are also derived from this central pathway, though its exact relationship to lupanine (whether it is a precursor or a side product) has been a subject of debate. acs.org The presence and relative abundance of these alkaloids vary significantly between different species and even different tissues within the same plant, reflecting species-specific enzymatic capabilities and regulatory controls. mdpi.commdpi.com For example, some species are rich in lupanine and this compound, while others may primarily accumulate sparteine or other derivatives like 13α-hydroxylupanine. ben-erikvanwyk.commdpi.com This variation highlights the evolutionary plasticity of the QA biosynthetic pathway.

AlkaloidStructural Relationship to LupanineBiosynthetic Note
LupanineCore PrecursorCentral tetracyclic intermediate in the pathway. acs.org
This compound4β-hydroxylated derivativeFormed by the oxidation of lupanine. ben-erikvanwyk.com
SparteineRelated tetracyclic coreRelationship is complex; may be derived from lupanine or a common intermediate. acs.org
3β-Hydroxylupanine3β-hydroxylated derivativeAnother example of lupanine modification by hydroxylation. ben-erikvanwyk.com
13α-Hydroxylupanine13α-hydroxylated derivativeA common QA formed by hydroxylation, often a substrate for esterification. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization of Nuttalline

Application of Advanced Spectroscopic Techniques for Definitive Structural Assignment

The determination of Nuttalline's structure has been achieved through the synergistic application of various sophisticated spectroscopic methods. These techniques provide complementary information that, when pieced together, reveals the molecule's complete three-dimensional form.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-Hydrogen Framework and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and the relative stereochemistry of complex organic molecules like this compound. jeolusa.comlibretexts.org While a comprehensive set of ¹H and ¹³C NMR data for this compound is not extensively detailed in some literature, related studies on similar hydroxylated lupanines have utilized a suite of NMR experiments, including COSY, DEPT, HETCOR, and COLOC, to determine their structures. ben-erikvanwyk.com These one- and two-dimensional NMR techniques allow for the mapping of proton-proton and carbon-proton connectivities, providing invaluable information about the molecular skeleton. jeolusa.com For instance, in a related compound previously misidentified as this compound, the analysis of the carbinol proton's couplings in the ¹H NMR spectrum was crucial in correcting its structural assignment to 3β-hydroxylupanine. ben-erikvanwyk.com Such analyses are fundamental to pinpointing the exact location of substituents and determining their stereochemical orientation within the molecule.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of a compound, which aids in its structural elucidation. For this compound, mass spectrometry indicates a molecular weight of 264.36 g/mol , corresponding to the molecular formula C₁₅H₂₄N₂O₂. nih.gov

Gas chromatography-mass spectrometry (GC-MS) analysis has been employed to identify this compound in plant extracts. serbiosoc.org.rsresearchgate.net The electron impact (EI) mass spectrum of this compound shows a characteristic fragmentation pattern that is used for its identification. serbiosoc.org.rs

Table 1: Key Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₅H₂₄N₂O₂ nih.gov
Molecular Weight264.36 g/mol nih.gov
PubChem CID161417 nih.gov
m/z Top Peak264 nih.gov
m/z 2nd Highest136 nih.gov
m/z 3rd Highest134 nih.gov

This table summarizes the fundamental mass spectrometric data for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of different chemical bonds. libretexts.orguni-siegen.de The IR spectrum of this compound provides clear evidence for the presence of key functional groups. rsc.org

Specifically, the spectrum exhibits absorption bands indicating a hydroxyl group (-OH) and a lactam carbonyl group (C=O). rsc.org The presence of bands in the 2810-2760 cm⁻¹ region is characteristic of a trans-quinolizidine ring system. rsc.org

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupReference
3480Axial OH rsc.org
1650Lactam C=O rsc.org
2810, 2760trans-quinolizidine rsc.org
1012Axial OH rsc.org

This table highlights the key IR absorption frequencies that help in the functional group analysis of this compound.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute configuration of a chiral molecule. libretexts.orgwikipedia.orgnih.govanton-paar.com This technique relies on the diffraction of X-rays by the ordered array of atoms within a crystal. libretexts.organton-paar.com While the initial structural elucidation of this compound was primarily based on spectroscopic data and chemical correlations, X-ray crystallography would provide the ultimate confirmation of its stereochemistry. rsc.org Although the search results mention the importance of X-ray crystallography for structural determination of complex molecules, specific X-ray crystallographic data for this compound itself was not found. wikipedia.orgdartmouth.edu

Computational Approaches in Structural Confirmation and Conformational Analysis

Computational methods are increasingly used in conjunction with experimental data to confirm proposed structures and to analyze the conformational preferences of molecules. numberanalytics.comrwth-aachen.denih.gov These approaches, such as the Finite Element Method (FEM) and other numerical techniques, can be used to model the structure and predict its properties. numberanalytics.com For this compound, computational analysis could be employed to:

Calculate theoretical NMR and IR spectra to compare with experimental data for structural verification.

Perform conformational analysis to identify the most stable three-dimensional arrangement of the atoms.

Provide insights into the molecule's electronic properties and reactivity.

While the reviewed literature did not provide specific examples of computational studies focused solely on this compound, these methods represent a powerful tool for deepening the understanding of its structural characteristics. nih.govresearchgate.net

Synthetic Chemistry of Nuttalline and Its Analogues

Total Synthesis Strategies for Nuttalline

While specific literature detailing the total synthesis of this compound is not prevalent, the general strategies for constructing the tetracyclic quinolizidine (B1214090) core are well-established through the synthesis of related alkaloids. archive.org These approaches often serve as a blueprint for the potential synthesis of this compound.

Biomimetic synthesis attempts to mimic the biosynthetic pathways that organisms use to create natural products. wiley-vch.de The biosynthesis of many quinolizidine alkaloids, particularly those from the Lythraceae family, is understood to originate from L-lysine. acs.org L-lysine is converted to cadaverine (B124047), which then forms the key intermediate, Δ¹-piperideine. wiley-vch.deacs.org

A common biomimetic strategy involves the reaction of Δ¹-piperideine with an aryl enone derivative. sci-hub.se For instance, an enantioselective, biomimetic organocatalytic synthesis of 4-arylquinolizidin-2-ones, which are key precursors for several Lythraceae alkaloids, has been developed. acs.orgnih.gov This method utilizes an S-proline-mediated Mannich/aza-Michael reaction cascade between Δ¹-piperideine and arylideneacetones. acs.orgnih.gov This approach has been successfully applied to the total synthesis of alkaloids like (–)-lasubine II and (+)-subcosine II. acs.orgnih.gov

The key transformation in this biomimetic approach can be summarized as follows:

Reactant 1Reactant 2CatalystKey Reaction TypeProduct Core
Δ¹-PiperideineArylideneacetoneS-ProlineMannich/aza-Michael4-Arylquinolizidin-2-one

This table is interactive. You can sort and filter the data.

This biomimetic route is highly valuable as it often proceeds under mild conditions and can set multiple stereocenters in a single cascade, reflecting the efficiency of natural biosynthetic processes. wiley-vch.de

Controlling stereochemistry is a central challenge in the synthesis of quinolizidine alkaloids due to the multiple chiral centers present in their structures. chemistrydocs.comegrassbcollege.ac.in Stereoselective synthesis aims to preferentially form one stereoisomer over others. libguides.com

Modern synthetic methods employ various strategies to achieve high levels of stereocontrol:

Chiral Catalysts: The use of small amounts of a chiral catalyst is a highly efficient method for producing enantiomerically enriched products. chemistrydocs.comopenstax.org For example, organocatalysts like proline and its derivatives can create a chiral environment that directs the stereochemical outcome of reactions, as seen in the biomimetic synthesis of 4-arylquinolizidin-2-ones. acs.orgnih.gov Transition metal catalysts complexed with chiral ligands are also widely used. nih.govorganic-chemistry.org

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a subsequent reaction. chemistrydocs.com After the desired stereocenter is set, the auxiliary is removed.

Substrate Control: Existing stereocenters within a synthetic intermediate can direct the stereochemistry of newly formed centers. This is a common strategy in the later stages of a synthesis.

A notable example of an enantioselective reaction is the Sharpless asymmetric epoxidation, which can be used to create chiral epoxides from allylic alcohols with high enantioselectivity. openstax.orgimperial.ac.uk These epoxides are versatile intermediates that can be opened stereospecifically to introduce new functional groups and stereocenters.

The development of these methods has been crucial for the successful synthesis of complex natural products, ensuring that the final molecule has the correct three-dimensional structure required for its biological activity. rsc.org

Biomimetic Synthesis Approaches for Quinolizidine Alkaloids

Semi-Synthesis and Derivatization of this compound

Semi-synthesis, also known as partial synthesis, utilizes a naturally occurring compound as a starting material for chemical modifications. wikipedia.orgscripps.edu This approach can be more efficient than total synthesis, especially when the starting natural product is complex but readily available. wikipedia.org

While specific examples of the semi-synthesis of this compound are not widely reported, the principle can be applied to related alkaloids. For instance, sparteine (B1682161), another quinolizidine alkaloid, can be chemically converted into its isomers, α-isosparteine and β-isosparteine. archive.org

The chemical modification of a natural product scaffold is a powerful tool in medicinal chemistry for generating structural analogues. These analogues are used to explore structure-activity relationships (SAR), potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties.

For the quinolizidine scaffold, chemical modifications can be targeted at various positions to generate diversity. A novel quinolizidine template has been designed and synthesized to create potent ligands for opioid and opioid receptor-like (ORL1, NOP) receptors. nih.gov This involved a rational design approach based on the structures of existing piperidine-based ligands. nih.gov The synthesis started from a readily available material and used a Robinson-type annulation to construct the core quinolizidine skeleton. nih.gov Subsequent modifications of functional groups around this template led to a series of new compounds with varying affinities for the target receptors. nih.gov

Examples of modifications to generate analogues include:

Alkylation or acylation of nitrogen or oxygen atoms.

Reduction or oxidation of carbonyl groups to alcohols or vice versa.

Introduction of new substituents on the aromatic rings or the heterocyclic core.

These modifications allow for a systematic investigation of how different parts of the molecule contribute to its biological activity.

Novel Synthetic Methodologies for Quinolizidine Scaffolds

The development of new synthetic methods is essential for advancing the synthesis of complex molecules like quinolizidine alkaloids. epfl.ch Several innovative strategies have been developed for the construction of the quinolizidine scaffold.

Cascade Reactions: These reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that occur in a single step without isolating the intermediates. ub.edu This approach increases synthetic efficiency by reducing the number of purification steps and the amount of solvent and reagents used. Organocatalytic cascade reactions have proven particularly effective for constructing substituted quinolizidines. mdpi.com

Two-Directional Synthesis: This strategy involves the simultaneous extension of a molecule in two opposite directions from a central starting point. It can rapidly build molecular complexity. beilstein-journals.org This approach has been used to generate linear aminoalkenes, which can then be "folded" into various bicyclic and tricyclic scaffolds, including quinolizidines, through Lewis acid-mediated cascade processes. beilstein-journals.org

Novel Annulation Strategies: New methods for ring formation (annulation) are constantly being explored. For example, a novel approach to constructing fused indolizine (B1195054) scaffolds has been reported, which involves the late-stage formation of the indolizidine moiety. mdpi.com While focused on indolizines, such strategies can often be adapted for the synthesis of related heterocyclic systems like quinolizidines.

These novel methodologies provide powerful tools for synthetic chemists, enabling the efficient and elegant construction of complex molecular architectures like the quinolizidine core.

Molecular and Cellular Mechanisms of Action of Nuttalline

Target Identification and Engagement at the Molecular Level

Enzyme Inhibition and Activation Profiling

Nuttalline, a quinolizidine (B1214090) alkaloid, has been identified as an inhibitor of several enzymes, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.orgmdpi.com These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) and are significant targets in the management of neurodegenerative diseases. guidetopharmacology.orgwikipedia.orgproteopedia.org

The inhibitory activity of this compound against AChE is considered a key aspect of its biological function. acs.org While specific IC50 values for this compound are not extensively detailed in the provided search results, the broader class of quinolizidine alkaloids, to which this compound belongs, has demonstrated AChE inhibition with IC50 values below 330 μM. acs.org The inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine at cholinergic synapses, a mechanism known to be beneficial in conditions characterized by cholinergic deficits. wikipedia.orgproteopedia.org

In addition to AChE, this compound's inhibitory action extends to BChE. mdpi.com BChE is another cholinesterase that can hydrolyze acetylcholine and its levels are often altered in neurodegenerative conditions. mdpi.comnih.gov Dual inhibition of both AChE and BChE is considered a valuable therapeutic strategy. mdpi.com The specific kinetics of this compound's interaction with these enzymes, such as whether the inhibition is competitive, non-competitive, or uncompetitive, require further detailed investigation. wikipedia.orglibretexts.org

Currently, there is no available information to suggest that this compound acts as an enzyme activator. The primary focus of research has been on its inhibitory properties. biorxiv.orgharvard.edursc.org

Table 1: Enzyme Inhibition Profile of this compound and Related Alkaloids

EnzymeCompound ClassReported ActivityIC50 Value
Acetylcholinesterase (AChE)Quinolizidine AlkaloidsInhibition< 330 μM acs.org
Butyrylcholinesterase (BChE)This compoundInhibitionData not available

Note: The IC50 value for quinolizidine alkaloids represents a general finding for the class, and specific values for this compound may vary.

Receptor Binding and Ligand-Target Interactions

This compound has been shown to interact with neuronal nicotinic acetylcholine receptors (nAChRs). acs.org Specifically, it has demonstrated inhibitory effects on α4β2-nAChRs and α7-nAChRs with IC50 values of 1.5 μM and 1.3 μM, respectively. acs.org This indicates a relatively high affinity for these receptor subtypes. plos.orgmerckmanuals.comelifesciences.org

The interaction of a ligand like this compound with its target receptor involves a complex interplay of forces and conformational changes, as described by models such as the "induced-fit" theory. frontiersin.org The binding affinity is a measure of the strength of this interaction. mdpi.com The specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding of this compound to nAChRs have not been fully elucidated in the provided information. rsc.org Understanding these interactions at an atomic level is crucial for rational drug design and for explaining the compound's selectivity and potency. nih.gov

Modulation of Intracellular Signaling Pathways

The binding of this compound to nAChRs is expected to modulate intracellular signaling pathways. numberanalytics.comfrontiersin.orgnih.gov Activation of nAChRs typically leads to the influx of cations, including Na+ and Ca2+, which can trigger a cascade of downstream events. nih.gov These events can include the activation of various protein kinases and the regulation of gene expression. numberanalytics.comresearchgate.net

Given that this compound acts as an inhibitor at certain nAChR subtypes, it likely antagonizes the signaling pathways normally activated by acetylcholine. acs.org This could involve the prevention of ion influx and the subsequent blockade of downstream signaling cascades. For instance, by inhibiting α7-nAChRs, this compound might interfere with calcium-mediated signaling pathways, which are involved in processes like synaptic plasticity and cell survival. nih.gov However, the precise intracellular signaling pathways modulated by this compound and the specific downstream effectors it influences remain to be fully characterized. Further research is needed to understand how its interaction with nAChRs translates into changes in cellular function through the modulation of specific signaling networks. researchgate.netmdpi.com

Cellular Response Phenotypes Induced by this compound In Vitro

In vitro studies are essential for characterizing the cellular effects of a compound outside of a living organism. eupati.eu For this compound, research has pointed to its cytotoxic activity in certain cell lines. Specifically, it has been reported to have cytotoxic effects on HL-60 cells with an IC50 value of 39 μM. acs.org This indicates that at this concentration, this compound can induce cell death in 50% of the HL-60 cell population.

The observation of cytotoxicity suggests that this compound can trigger cellular processes leading to cell demise, such as apoptosis or necrosis. The specific cellular phenotypes induced by this compound would likely include changes in cell morphology, proliferation rates, and the activation of cell death pathways. biorxiv.orgnih.gov For example, in a study of another compound, cellular responses included the recruitment of lymphocytes and the expression of activation markers. nih.gov While the precise morphological and functional changes induced by this compound in various cell types are not detailed in the provided results, its cytotoxic nature in a cancer cell line is a significant finding. Further in vitro studies would be necessary to fully characterize the spectrum of cellular responses to this compound across different cell types and concentrations.

Table 2: In Vitro Cellular Effects of this compound

Cell LineEffectIC50 Value
HL-60Cytotoxicity39 μM acs.org

Structure Activity Relationship Sar Studies of Nuttalline

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in drug discovery and chemical biology. medcraveonline.comjocpr.com It establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.org For Nuttalline, as a member of the quinolizidine (B1214090) alkaloid class, QSAR models can be developed to predict the activities of novel derivatives before their synthesis, thereby saving significant time and resources. medcraveonline.comjocpr.com

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. wisdomlib.orgnumberanalytics.com For quinolizidine alkaloids like this compound, specific descriptors have been shown to correlate with biological activity. nih.gov The biological activities of molecules are primarily influenced by their physicochemical and topological characteristics, which dictate the interaction between the ligand and its receptor. frontiersin.org

Key descriptors relevant to the biological activity of alkaloids include:

Lipophilicity (logP): This descriptor measures a compound's affinity for a lipid environment versus an aqueous one and is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. researchgate.net

Topological Polar Surface Area (TPSA): TPSA is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. Studies on related alkaloids have shown TPSA to be a significant parameter. nih.gov

Hydrogen Bond Descriptors: The number of hydrogen bond donors (HBD) and acceptors (HBA) is critical for molecular recognition, as these interactions are key to a ligand's binding specificity and affinity for its target. researchgate.net The nitrogen atoms and hydroxyl groups in this compound and its analogues are primary sites for such interactions.

Electronic Descriptors: Properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insight into a molecule's reactivity and ability to participate in charge-transfer interactions. frontiersin.org

In QSAR studies of lycoctonine (B1675730) alkaloids, a class structurally related to quinolizidines, parameters such as TPSA and the number of carbonyl fragments (nC=O), often combined with lipophilicity (MlogP), were found to be statistically significant in predicting toxicity. nih.gov This highlights the importance of hydrogen bonding capability for binding at a receptor site. nih.gov

Table 1: Key Physicochemical Descriptors in QSAR Analysis of Quinolizidine Alkaloids
DescriptorDefinitionPotential Significance for this compound Activity
LogPOctanol-water partition coefficient, a measure of lipophilicity. researchgate.netInfluences membrane permeability and binding to hydrophobic targets.
TPSASum of surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. nih.govPredicts transport properties and general binding affinity.
H-Bond Donors (HBD)Number of hydrogen atoms attached to electronegative atoms (O, N). researchgate.netCrucial for specific interactions with target protein residues. The hydroxyl group in this compound is a key HBD.
H-Bond Acceptors (HBA)Number of electronegative atoms (O, N) with lone pairs. researchgate.netThe carbonyl oxygen and nitrogen atom in the this compound structure act as HBAs.
Molecular Weight (MW)The sum of the atomic weights of all atoms in a molecule. researchgate.netAffects diffusion, absorption, and fit within the binding pocket.

Once relevant descriptors are identified, they are used to build a predictive QSAR model, often using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. mdpi.commdpi.com Such models take the form of an equation where biological activity is a function of the descriptors. wikipedia.org

For instance, studies on the bitter taste of quinolizidine alkaloids have successfully used 3D pharmacophore models to create predictive equations. researchgate.netpttz.org In these models, descriptors such as the number of regions stimulating the receptor (NPI) and the number of alignments of a single ligand into a hypothetical receptor area (NIS) were used to predict the intensity of bitter taste. researchgate.netpttz.org The models identified key affinity domains, including aromatic/hydrophobic regions and hydrogen bond acceptors, as well as a fundamental region around the N12 nitrogen atom that exhibits donor, acceptor, and positive ionization properties. pttz.org

A hypothetical QSAR model for a specific activity of this compound analogues could be represented as: Biological Activity (log 1/C) = β₀ + β₁(LogP) - β₂(TPSA) + β₃(HBD) + ... + ε

The model's robustness and predictive power are validated internally (e.g., cross-validation) and externally using a test set of compounds not included in the model-building process. mdpi.com A successfully validated QSAR model can then be used to screen virtual libraries of this compound analogues, prioritizing the synthesis of those predicted to have the highest desired activity. mdpi.com

Physicochemical Descriptors and Molecular Features Correlating with Biological Activity

Ligand-Based and Structure-Based Design Principles for this compound Analogues

The design of novel this compound analogues is guided by two primary computational drug design strategies: ligand-based and structure-based design. iaanalysis.comnih.gov

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules that bind to the target. nih.govslideshare.net Key LBDD methods include:

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the target. slideshare.net For quinolizidine alkaloids, pharmacophore models have identified hydrophobic, hydrogen bond acceptor, and hydrogen bond donor features as crucial for activity. researchgate.net A pharmacophore model derived from this compound and other active alkaloids could be used to screen databases for new, structurally diverse compounds with the potential for similar biological activity.

QSAR: As described in the previous section, QSAR models derived from a set of known active and inactive this compound analogues can predict the activity of new designs. nih.gov

Structure-Based Drug Design (SBDD) is applicable when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. iaanalysis.com The core of SBDD is molecular docking.

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a ligand (e.g., this compound) when it interacts with its receptor. jscimedcentral.com The process involves placing the ligand into the binding site of the protein and evaluating the fit using a scoring function, which estimates the binding free energy. nih.govjscimedcentral.com Docking studies can reveal key interactions, such as specific hydrogen bonds or hydrophobic contacts, between this compound and amino acid residues in the target's active site. This information is invaluable for designing analogues with modified functional groups to enhance these interactions and improve potency or selectivity. dergipark.org.tr

Integrating both ligand- and structure-based methods can lead to more reliable predictions and a more efficient drug design process. nih.gov

Table 2: Comparison of Drug Design Principles for this compound Analogues
Design PrincipleRequirementMethodologyApplication for this compound
Ligand-Based DesignA set of known active/inactive molecules; target structure not required. nih.govPharmacophore modeling, 3D-QSAR. slideshare.netIdentify key chemical features from active alkaloids to guide new designs. Predict activity of virtual analogues.
Structure-Based Design3D structure of the biological target is known. iaanalysis.comMolecular Docking. jscimedcentral.comPredict the binding mode of this compound in its target. Design analogues to optimize interactions with the binding site.

Molecular Dynamics Simulations in Ligand-Target Complex Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of every atom in the complex over time. nih.govmdpi.com This provides deep insights into the stability of the complex, the role of solvent molecules, and the conformational changes that may occur upon binding. youtube.com

For a this compound-target complex predicted by docking, an MD simulation would typically involve these steps:

System Setup: The docked complex is placed in a simulation box, typically filled with water molecules and ions to mimic physiological conditions. researchgate.net

Parameterization: A force field, which is a set of parameters and equations describing the potential energy of the atoms and bonds, is assigned to both the protein and this compound. researchgate.net

Simulation: The system undergoes energy minimization, followed by a period of heating and equilibration. Finally, a production simulation is run for tens to hundreds of nanoseconds, during which the atomic trajectories are recorded. youtube.com

Analysis of the MD trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand is monitored. A stable RMSD suggests the ligand remains securely in the binding pocket, validating the docking pose. nih.gov

Interaction Analysis: The persistence of key hydrogen bonds and other interactions observed in the docking pose can be tracked throughout the simulation.

Conformational Changes: MD can show how the protein or ligand adapts its shape to achieve an optimal fit, a phenomenon known as "induced fit." mdpi.com

Binding Free Energy Calculation: Advanced techniques like MM/PBSA or MM/GBSA can be applied to MD simulation snapshots to provide a more accurate estimate of the binding affinity. nih.gov

By providing a dynamic understanding of the interaction between this compound and its biological target, MD simulations serve as a crucial tool for validating and refining hypotheses generated from docking and QSAR studies, ultimately guiding the development of more effective analogues. nih.gov

Analytical Methodologies for Nuttalline Quantification and Detection in Research

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is a cornerstone for the separation, isolation, and purity assessment of chemical compounds. researchgate.netresearchgate.net Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are extensively used for their high resolving power and sensitivity in analyzing complex mixtures. researchgate.net

HPLC is a powerful and versatile technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds like Nuttalline. openaccessjournals.com The development of a stability-indicating HPLC method is a systematic process aimed at creating a procedure that can accurately measure the analyte of interest, free from interference from impurities, degradation products, or matrix components. openaccessjournals.comchromatographyonline.com

The initial phase of method development involves defining the analytical goals, such as whether the method is for quantitative analysis or qualitative identification, and understanding the physicochemical properties of this compound. mastelf.com This is followed by systematic optimization of chromatographic conditions. labmanager.com For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is a common starting point, as it is suitable for moderately polar to non-polar compounds. mastelf.com

The key steps in developing an HPLC method for this compound include:

Column Selection: The choice of the stationary phase is critical for achieving separation. A C18 (octadecyl silica) column is often the first choice due to its versatility. openaccessjournals.comphcog.com The column dimensions (length, internal diameter) and particle size affect efficiency and analysis time.

Mobile Phase Optimization: The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is adjusted to control the retention and resolution of this compound. openaccessjournals.comscribd.com The pH of the aqueous portion may be adjusted with buffers to ensure the consistent ionization state of the analyte. mastelf.com

Elution Mode: A gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed for complex samples containing compounds with a wide range of polarities. scribd.com This approach helps to improve peak shape and reduce analysis time. mastelf.com

Detector Selection: A UV-Vis detector is commonly used if this compound possesses a chromophore. mastelf.com The detection wavelength is selected at the absorbance maximum of this compound to ensure high sensitivity. For enhanced specificity and structural confirmation, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS).

Below is an interactive data table summarizing a hypothetical optimized HPLC method for the analysis of this compound.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis.
ParameterCondition
Chromatographic SystemAgilent 1260 Infinity II or equivalent
ColumnReversed-Phase C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient Elution0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectorDiode Array Detector (DAD) at 254 nm
Expected Retention Time~8.5 min

Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for the separation and identification of volatile and semi-volatile organic compounds. thermofisher.commdpi.com While this compound itself may not be sufficiently volatile for direct GC analysis, the technique is invaluable for identifying volatile impurities, precursors, or degradation products associated with it. mdpi.comnih.gov The analysis of these volatile profiles can provide crucial information about the synthesis process or the stability of a sample. mdpi.comresearchgate.net

In a typical GC-MS analysis, the sample is vaporized and introduced into a capillary column. thermofisher.com Compounds are separated based on their boiling points and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which acts as a detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound that serves as a chemical fingerprint. thermofisher.com

The following table presents a hypothetical volatile profile that might be associated with a research sample of this compound, as analyzed by GC-MS.

Table 2: Hypothetical Volatile Compounds in a this compound Sample Analyzed by GC-MS.
CompoundRetention Time (min)Potential Origin
Toluene4.2Residual synthesis solvent
Pyridine5.8Synthesis reagent or degradation product
Phenol9.1Degradation product
N-Methylaniline10.5Synthesis precursor or impurity

High-Performance Liquid Chromatography (HPLC) Method Development

Advanced Spectrometric Methods for Trace Analysis

For the detection of this compound at trace or ultra-trace levels, particularly in complex biological or environmental matrices, advanced spectrometric methods are required. mdpi.comnih.gov These techniques offer superior sensitivity and selectivity compared to conventional detectors. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying analytes in complex mixtures. nih.gov It couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. After chromatographic separation, this compound is ionized and the parent ion is selected and fragmented. Specific fragment ions are then monitored for quantification, a process known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which significantly reduces background noise and enhances selectivity. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another powerful technique for trace analysis, although it is primarily used for elemental analysis. numberanalytics.com If this compound were to contain a unique metallic element or could be derivatized with a metal-containing tag, ICP-MS would offer extremely low detection limits, often at the parts-per-trillion (ppt) level. numberanalytics.com

Other emerging techniques for trace detection include:

Surface-Enhanced Raman Spectroscopy (SERS): This technique can provide highly sensitive and specific detection by amplifying the Raman signal of molecules adsorbed onto metallic nanostructures. numberanalytics.com

Ambient Ionization Mass Spectrometry (AI-MS): Techniques like Desorption Electrospray Ionization (DESI) or Direct Analysis in Real Time (DART) allow for the direct analysis of samples with minimal preparation, making them useful for rapid screening. nist.gov

The following table compares hypothetical limits of detection (LOD) for this compound using different analytical techniques.

Table 3: Comparison of Hypothetical Limits of Detection (LOD) for this compound.
Analytical TechniqueHypothetical Limit of Detection (LOD)
HPLC-UV~10 ng/mL
GC-MS (for a volatile derivative)~1 ng/mL
LC-MS/MS~10 pg/mL

Method Validation and Robustness for Academic Research Applications

While the stringency of method validation in academic research may differ from that in regulated industries, it is nonetheless a critical process to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. demarcheiso17025.comresearchgate.net Validation establishes documented evidence that the method consistently produces a result meeting pre-determined specifications and quality attributes. wjarr.com Key validation parameters, often following principles outlined by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ). demarcheiso17025.comwjarr.com

Accuracy: The closeness of the test results to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of this compound. labmanager.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (short-term, same conditions) and intermediate precision (within-laboratory variations, e.g., different days, analysts, or equipment). wjarr.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. oiv.int

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. labmanager.comresearchgate.net Testing for robustness involves making minor changes to conditions such as mobile phase composition (e.g., ±2%), pH (e.g., ±0.2 units), or column temperature (e.g., ±5 °C) to ensure the method's reliability during routine use. researchgate.net

The table below outlines typical acceptance criteria for the validation of an analytical method in a research setting.

Table 4: Typical Acceptance Criteria for Method Validation in Academic Research.
ParameterAcceptance Criterion
Accuracy98-102% recovery
Precision (Repeatability & Intermediate)Relative Standard Deviation (RSD) ≤ 2%
LinearityCorrelation Coefficient (r²) ≥ 0.998
SpecificityPeak purity index > 0.99; No interference at the retention time of this compound
RobustnessSystem suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits; %RSD of results < 5%

Ecological and Evolutionary Roles of Quinolizidine Alkaloids Including Nuttalline

Plant-Herbivore Chemical Ecology and Defense Mechanisms

One of the most well-documented ecological roles of quinolizidine (B1214090) alkaloids is their function as chemical defense agents against herbivores. tandfonline.comacs.org These compounds are often toxic or repellent, deterring a wide range of consumers from insects to mammals. nih.govmdpi.com The bitter taste associated with many QA-containing plants, such as "bitter" lupins, is a direct result of high alkaloid concentrations, which serves as a primary deterrent. tandfonline.com

Plants that produce QAs accumulate them in various tissues, with particularly high concentrations often found in the most vulnerable and reproductively significant parts, such as seeds, pods, and flowers. tandfonline.comacs.org The epidermis, the outermost layer of cells, is also a primary site for alkaloid accumulation, creating an immediate chemical barrier against feeding insects. researchgate.net This strategic placement ensures that herbivores encounter the defensive compounds at the first point of contact.

Research has demonstrated the effectiveness of QAs against various herbivores:

Insects: Alkaloid extracts from Lupinus species have shown insecticidal activity against pests like the fall armyworm (Spodoptera frugiperda). researchgate.net The presence of a complex mixture of alkaloids, including major components like lupanine (B156748) and sparteine (B1682161) alongside others such as nuttalline, contributes to this defense. researchgate.netresearchgate.net Some insects, like aphids, are deterred by high alkaloid levels, with "bitter" lupin varieties that have high QA content showing significant resistance to aphid infestation compared to "sweet," low-alkaloid varieties. researchgate.net

Mollusks: Quinolizidine alkaloids, particularly lupanine and sparteine, have been shown to deter feeding by terrestrial slugs. cabidigitallibrary.org This indicates a broad-spectrum defensive capability against different classes of herbivores.

Table 1: Defensive Role of Quinolizidine Alkaloids (QAs)

Herbivore TypeObserved Effect of QAsExample Alkaloids InvolvedReference
Insects (e.g., Spodoptera frugiperda, Aphids)Deterrence, toxicity, reduced feeding, and multiplication.Lupanine, Sparteine, 13-hydroxylupanine, this compound (as part of extract) tandfonline.comresearchgate.netresearchgate.net
Mollusks (e.g., Deroceras reticulatum)Feeding deterrence.Lupanine, Sparteine cabidigitallibrary.org
Vertebrates (general)Toxicity and feeding deterrence due to bitter taste.General Quinolizidine Alkaloids tandfonline.com

Allelopathic Interactions in Plant Communities

Allelopathy is a biological phenomenon where one plant influences the germination, growth, survival, and reproduction of other organisms by releasing biochemicals into the environment. cdnsciencepub.comagrilifeorganic.org Quinolizidine alkaloids, including this compound, have been identified as potent allelochemicals, playing a significant role in mediating plant-plant interactions. nih.govresearchgate.net This chemical interference can provide a competitive advantage to the alkaloid-producing plant, allowing it to suppress neighboring plants and dominate a community. cdnsciencepub.com

The release of these compounds can occur through various pathways, such as root exudation, leaching from shoots, or decomposition of plant litter. agrilifeorganic.org Studies on the invasive garden lupine (Lupinus polyphyllus) have shown that aqueous leachates from both root and shoot tissues can significantly inhibit the germination of co-occurring native species. cdnsciencepub.com This suggests that the alkaloids present in the lupine are effective herbicides.

A key study on the arboreous lupine, Lupinus jaimehintoniana, provides direct evidence for the allelopathic role of an alkaloid mixture containing this compound. researchgate.netresearchgate.netcore.ac.uk Researchers identified five primary QAs in this species: lupanine (the most abundant), sparteine, 5,6-dehydrolupanine, d-thermopsine, and this compound. researchgate.netresearchgate.net Extracts containing this alkaloid profile were tested for their effect on the germination of lettuce (Lactuca sativa) seeds.

The results demonstrated a clear inhibitory effect on germination. researchgate.netresearchgate.net Both the semi-purified alkaloid extracts and the crude methanolic extracts from various plant parts (leaves, seeds, shoots, and phloem) were shown to be active, with effective concentrations for inhibiting germination in the range of 50-300 µg/mL. researchgate.netresearchgate.netcore.ac.uk This finding implicates the entire suite of alkaloids, including this compound, in the plant's ability to chemically interfere with competitors.

Table 2: Allelopathic Activity of Lupinus jaimehintoniana Alkaloid Extracts

Extract TypeAlkaloids PresentTarget SpeciesObserved EffectEffective Concentration Range (MIC)Reference
Semi-purified Alkaloid ExtractLupanine, Sparteine, 5,6-dehydrolupanine, d-thermopsine, this compoundLactuca sativa (Lettuce)Inhibition of seed germination50 - 300 µg/mL researchgate.netresearchgate.netcore.ac.uk
Crude Methanolic Extract

Co-evolutionary Dynamics in Biological Systems

The relationship between plants and their herbivores is a primary driver of co-evolution, often described as a "co-evolutionary arms race". cambridge.orgresearchgate.net In this dynamic, plants evolve defensive traits, such as the production of toxic or repellent secondary metabolites, to reduce herbivory. researchgate.net In response, herbivores evolve counter-adaptations, such as detoxification mechanisms or behavioral avoidance, to overcome these defenses. cambridge.orgresearchgate.net This reciprocal evolutionary pressure can lead to the diversification of both plant and insect lineages. nih.gov

Quinolizidine alkaloids like this compound are classic examples of the defensive "weapons" in this arms race. researchgate.net The evolution of the QA biosynthetic pathway provided plants in the Fabaceae family with a potent chemical shield, allowing them to radiate into ecological niches with heavy herbivore pressure. The high toxicity and bitter taste of these compounds would have selected against non-adapted herbivores.

Conversely, some specialist insects have co-evolved the ability to tolerate and, in some cases, sequester these very alkaloids. researchgate.net These insects can feed on QA-containing plants with impunity and store the ingested alkaloids in their own bodies. This sequestration turns the plant's defense into the insect's defense, making the insect unpalatable or toxic to its own predators, such as birds. researchgate.net The passage of QAs through at least two trophic levels—from the plant to the herbivore and then to the herbivore's parasitoids—has been documented, with the alkaloid profile changing little during the transfer. researchgate.net

While specific research tracing the co-evolutionary impact of this compound alone is limited, its presence as part of a complex alkaloid mixture is critical. The diversity of QA structures within a single plant, including compounds like lupanine, sparteine, and this compound, likely provides a more robust defense that is harder for herbivores to overcome than a single compound would be. researchgate.net This chemical complexity is itself a product of co-evolutionary pressures, driving the plant to produce a varied arsenal (B13267) of defensive compounds. researchgate.net

Role in Plant Stress Response and Adaptation

Plants, as sessile organisms, must constantly adapt to a variety of environmental stresses, which can be broadly categorized as biotic (from living organisms) and abiotic (from non-living factors). nih.gov The production of secondary metabolites, including quinolizidine alkaloids, is a key component of the plant's stress response system, particularly against biotic threats. tandfonline.comfrontiersin.org

The synthesis of QAs is a well-established defense response to biotic stress, including attacks by herbivores and pathogens. tandfonline.comfrontiersin.org The plant hormone jasmonic acid (JA), a central signaling molecule in the plant's defense pathway against chewing insects and certain pathogens, is a known activator of alkaloid biosynthesis in many plant species. frontiersin.orgnih.gov When a plant is damaged by an herbivore, JA signaling is triggered, which can lead to an increase in the production and accumulation of defensive alkaloids. frontiersin.org This induced response helps the plant to better defend itself against further attacks. nih.gov

While the role of QAs in biotic stress is clear, their function in response to abiotic stressors like drought, salinity, or extreme temperatures is an area of ongoing investigation. tandfonline.comfrontiersin.orgnih.gov Abiotic stress can significantly impact plant physiology and metabolism, and plants have evolved complex signaling pathways to cope with these challenges. nih.govmdpi.com Some research has begun to characterize the genetic factors involved in QA biosynthesis and their response to abiotic stress in lupins, suggesting a potential link. tandfonline.com The production of secondary metabolites is metabolically expensive, so plants must carefully allocate resources between growth and defense, a balance that is heavily influenced by the type and severity of environmental stress. researchgate.net

Future Research Directions and Perspectives on Nuttalline

Exploration of Undiscovered Biosynthetic Pathways

The biosynthesis of quinolizidine (B1214090) alkaloids (QAs), including Nuttalline, is known to originate from the amino acid L-lysine. nih.govrsc.org The initial committed step is the decarboxylation of L-lysine to cadaverine (B124047), a reaction catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). nih.govmdpi.com Following this, cadaverine is believed to undergo oxidative deamination and cyclization to form the characteristic tetracyclic core structure of QAs. nih.govmdpi.com However, the precise enzymatic steps that lead from the basic QA skeletons, such as sparteine (B1682161) and lupanine (B156748), to the vast diversity of over 170 known structures are only partially elucidated. rsc.orgfrontiersin.orgrsc.org this compound, identified as 3β-hydroxylupanine, is a product of these subsequent "tailoring" reactions.

Future research must focus on identifying the specific and likely uncharacterized enzymes responsible for these transformations. The key areas of exploration include:

Identification of Hydroxylases: The conversion of lupanine to this compound requires a specific hydroxylation step. Identifying the cytochrome P450 monooxygenase or other hydroxylase responsible for this precise stereospecific reaction is a primary goal.

Pathway Elucidation in Lupinus Species: While general QA biosynthesis has been studied, dedicated investigations in high this compound-producing plants, such as certain Lupinus species, are needed. Tracer studies using isotopically labeled precursors can help map the metabolic flow toward this compound. rsc.orgrsc.org

Subcellular Localization: Recent studies have challenged the long-held belief that mesophyll cells are the primary site of QA synthesis, providing strong evidence for the aerial epidermis as a major biosynthetic site. biorxiv.orgnih.gov Future research should confirm the subcellular location of the final steps of this compound biosynthesis, which has significant implications for understanding alkaloid transport and accumulation.

The elucidation of these unknown pathway components is critical not only for fundamental biological understanding but also for enabling metabolic engineering approaches to enhance this compound production.

Development of Novel Synthetic Routes to Complex this compound Derivatives

While the total synthesis of various quinolizidine and indolizidine alkaloids has been achieved, future work in the chemical synthesis of this compound should pivot from mere replication of the natural product to the creation of complex derivatives with novel functionalities. lookchem.comub.edumdpi.com Such efforts are essential for structure-activity relationship (SAR) studies and the development of new therapeutic leads.

Prospective research avenues include:

Divergent and Modular Synthesis: The development of divergent synthetic strategies is a high priority. rsc.org This involves creating a common chemical intermediate that can be efficiently and selectively modified to produce a wide library of this compound analogs. lookchem.com This approach is more efficient than a linear, target-oriented synthesis for each new derivative.

Stereoselective Methodologies: A significant challenge in QA synthesis is controlling stereochemistry. lookchem.com Future routes should incorporate advanced stereoselective techniques, such as palladium-catalyzed allylic alkylation using vinyl-substituted cyclic carbonates, to ensure precise control over the chiral centers of the this compound core and its substituents. lookchem.comresearchgate.net

Bio-inspired Synthesis: Insights from the newly discovered biosynthetic pathways (Section 10.1) can inspire novel synthetic strategies that mimic enzymatic reactions, potentially leading to more efficient and environmentally benign chemical processes.

The ability to synthetically access a diverse range of this compound derivatives will be a crucial enabler for exploring its full pharmacological potential.

Advanced Mechanistic Studies on Cellular and Subcellular Targets

The biological activities of many QAs are broadly reported, but their specific molecular mechanisms of action often remain obscure. nih.govacs.org While alkaloids as a class are known to act through various mechanisms such as disrupting cell membranes, inhibiting protein synthesis, or interfering with nucleic acids, the precise cellular and subcellular targets of this compound are unknown. mdpi.com

Future mechanistic research should be directed toward:

Target Identification and Validation: Moving beyond phenotypic screening, future studies must employ advanced techniques to identify the direct binding partners of this compound within the cell. Methodologies such as chemical proteomics, affinity chromatography-mass spectrometry, and cellular thermal shift assays (CETSA) can pinpoint specific protein interactions. acs.orgeurekaselect.com

Pathway Analysis: Once a target is identified, subsequent research should focus on how this compound's interaction with that target modulates cellular signaling pathways. For instance, if this compound binds to a specific receptor or enzyme, downstream analysis of phosphorylation cascades (e.g., EGFR/AKT/MAPK pathways) or metabolic fluxes will be necessary to understand its functional consequences. eurekaselect.com

Action Research Cycles: An iterative process, akin to an action research model, where a potential mechanism is hypothesized, tested in vitro and in cell-based assays, and then refined based on the results, will be essential for systematically unraveling the compound's complex biological role. emeraldgrouppublishing.comwesternsydney.edu.auscribbr.com

Elucidating the precise mechanism of action is a critical step in translating a bioactive natural product into a potential therapeutic agent.

Interdisciplinary Research Integrating Omics Technologies

The most promising strategy for rapidly advancing the understanding of this compound is the integration of multiple "omics" technologies. nih.govfrontiersin.orgmdpi.com These high-throughput approaches provide a system-wide view of the molecular landscape, from genes to metabolites. semanticscholar.org

An integrated omics approach to this compound research would involve:

Genomics: Sequencing the genome of a high this compound-producing plant to create a complete catalog of all potential biosynthetic genes. nih.gov

Transcriptomics: Using RNA-Seq to analyze gene expression across different tissues (e.g., leaves, stems, epidermis) and developmental stages to identify which genes are co-expressed with this compound production. nih.govmdpi.comjst.go.jp This is a powerful tool for candidate gene discovery.

Proteomics: Identifying the actual proteins (enzymes) present in tissues where this compound is actively synthesized, providing direct evidence of the biosynthetic machinery. ecu.edu.au

Metabolomics: Precisely quantifying this compound and its potential precursors and related metabolites across different samples. This data, when correlated with transcriptomic and proteomic data, can robustly link genes to their function in the pathway. frontiersin.orgmdpi.com

By combining these datasets, researchers can construct detailed models of the this compound biosynthetic network, identify regulatory factors like transcription factors, and pinpoint rate-limiting steps that could be targeted for metabolic engineering. mdpi.com

Table 1: Application of Omics Technologies to this compound Research

Omics Technology Objective for this compound Research Key Research Question Addressed Relevant Findings for QAs
Genomics Sequence and annotate the genome of a high this compound-producing Lupinus species. What is the complete genetic blueprint for all potential biosynthetic enzymes? Identification of gene families (e.g., P450s, acyltransferases) involved in alkaloid biosynthesis. nih.gov
Transcriptomics Correlate gene expression profiles with this compound accumulation in different tissues and conditions. Which genes are turned on when and where this compound is made? Pinpointed LDC as the first key enzyme and identified tissue-specific expression in the epidermis. nih.govjst.go.jp
Proteomics Identify and quantify the enzymes present in biosynthetically active tissues. Which enzymes are actually present and active in the pathway? Can correlate protein abundance with alkaloid levels to identify key biosynthetic and transport proteins. ecu.edu.au
Metabolomics Profile and quantify this compound and related alkaloids and precursors. What is the precise chemical profile associated with this compound production? Used to distinguish lupin species and identify species-specific alkaloid biomarkers. frontiersin.orgresearchgate.net
Integrated Omics Combine all datasets to build a comprehensive systems-level model of biosynthesis. How are the genes, enzymes, and metabolites interconnected and regulated? Has successfully linked specific TFs (MYB, WRKY) to the regulation of QA biosynthesis. mdpi.com

Theoretical and Computational Chemistry Contributions to this compound Research

Computational chemistry provides powerful predictive tools that can accelerate research and reduce experimental costs by modeling molecular properties and interactions. chemistry.kz For this compound, these in silico methods offer several exciting future prospects.

Key contributions from theoretical and computational chemistry will include:

Mechanistic Insights into Biosynthesis: Density Functional Theory (DFT) calculations can be used to model the proposed enzymatic reactions in the this compound pathway. rsc.org This can help determine the most energetically favorable reaction mechanisms and predict the stereochemical outcomes of enzymatic steps, such as the hydroxylation of lupanine. rsc.orgworldscientific.com

Predicting Molecular Properties: Quantum chemical calculations can predict the structural, electronic, and spectroscopic (IR, Raman, NMR) properties of this compound and its yet-to-be-synthesized derivatives. chemistry.kz This aids in structure verification and understanding the electronic features that govern reactivity.

Molecular Docking and Dynamics Simulations: Once cellular targets are identified (Section 10.3), molecular docking can predict the binding pose of this compound within the target's active site. frontiersin.org Subsequent molecular dynamics (MD) simulations, which model the movement of atoms over time, can assess the stability of this binding and reveal the dynamic interactions that are crucial for its biological effect. frontiersin.orgekb.eg This approach can be used to screen virtual libraries of this compound derivatives to prioritize the most promising candidates for chemical synthesis and biological testing.

These computational approaches, when used in concert with experimental work, will dramatically enhance the pace and depth of this compound research, guiding a more rational approach to both biosynthetic elucidation and drug discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.